3-Dimethylaminomethylkhellin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

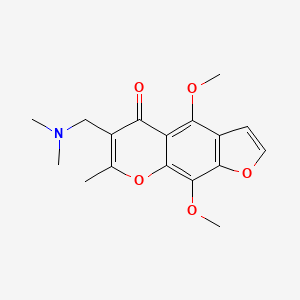

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO5 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

6-[(dimethylamino)methyl]-4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C17H19NO5/c1-9-11(8-18(2)3)13(19)12-14(20-4)10-6-7-22-15(10)17(21-5)16(12)23-9/h6-7H,8H2,1-5H3 |

InChI Key |

LKSWKTLOMOXIKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC)CN(C)C |

Synonyms |

3-DAMK 3-dimethylaminomethylkhellin 3-dimethylaminomethylkhellin hydrochloride |

Origin of Product |

United States |

Contextual Framework for 3 Dimethylaminomethylkhellin Research

Derivative Status within the Furanochromone Class

Linkage to Khellin (B1673630) and Natural Product Origins

3-Dimethylaminomethylkhellin is a synthetic derivative of khellin, a major furanochromone constituent of the plant Ammi visnaga, also known as bishop's weed. wikipedia.orgebi.ac.uk Khellin itself is a naturally occurring compound that has a long history in herbal folk medicine, particularly in the Mediterranean region, dating back to Ancient Egypt. wikipedia.orgebi.ac.uk It is classified as a gamma-pyrone and a furanochromone derivative. wikipedia.orgebi.ac.uk The plant Ammi visnaga is the primary source of khellin, where it is found in the seeds. wikipedia.orgpatsnap.com

Khellin is one of the main active components of the plant, alongside other compounds like visnagin (B192663). mdpi.comresearchgate.net Traditional uses of Ammi visnaga extracts include the treatment of various conditions such as renal colic, kidney stones, and bronchial asthma. wikipedia.orgebi.ac.uk The isolation and purification of khellin have allowed for its study and its use as a precursor for the synthesis of various derivatives, including this compound. researchgate.netresearchgate.net

Significance of the Furanochromone Core in Medicinal Chemistry Research

The furanochromone core, the fundamental structure of khellin and its derivatives, is a significant scaffold in medicinal chemistry. core.ac.ukwikipedia.org This heterocyclic system, consisting of a fused furan (B31954) and chromone (B188151) ring, is present in numerous natural products and has been the focus of extensive research due to its diverse biological activities. nih.govresearchgate.netresearchgate.net

Furanochromone derivatives have been investigated for a wide range of therapeutic applications. researchgate.net The structural motif of furanochromone is considered a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets. This has led to the development of numerous synthetic analogs with modified properties. researchgate.net

Historical Trajectories in Khellin Analog Research

Evolution of Synthetic Strategies for Structural Modulation

Research into khellin analogs began in the early 20th century with the goal of developing compounds with improved efficacy and reduced toxicity compared to the parent molecule. wikipedia.orgebi.ac.uk The chemical structure of khellin offers several sites for modification, allowing for the synthesis of a wide array of derivatives. researchgate.net

One common strategy involves the opening of the pyrone ring of khellin to form khellinone (B1209502), which serves as a versatile intermediate for further chemical transformations. nih.gov This approach has been used to create various series of khellin derivatives, such as khellinochalcones and khellinoflavanones. nih.gov Other synthetic routes focus on building the furanochromone skeleton from simpler starting materials, which allows for the introduction of diverse functional groups and the creation of analogs with different heterocyclic systems. acs.org The development of new synthetic methods continues to be an active area of research, enabling the generation of novel khellin analogs with unique structural features. acs.orgtandfonline.com

Preclinical Exploration of Structural Modifications for Enhanced Biological Activity

The structural modifications of khellin have been extensively explored in preclinical studies to enhance its biological activities. nih.govresearchgate.net These studies have demonstrated that even minor changes to the khellin structure can significantly impact its pharmacological properties. usda.gov

Synthetic Methodologies and Derivatization Approaches

Chemical Synthesis Pathways for 3-Dimethylaminomethylkhellin

The synthesis of this compound is a multi-step process that leverages the inherent reactivity of the khellin (B1673630) scaffold. The primary pathway involves the generation of an intermediate, khellinone (B1209502), followed by specific condensation reactions to build the final molecule.

Conversion of Khellin to Khellinone as an Intermediate

A foundational step in the synthesis of many khellin derivatives is the conversion of khellin into khellinone. researchgate.netnih.gov This transformation is achieved through the alkaline hydrolysis of khellin, which involves the opening of the γ-pyrone ring. nih.govics-ir.org The reaction is typically carried out by treating khellin with potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solution under reflux conditions. researchgate.netacs.org This process yields khellinone, scientifically known as 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran, which serves as a versatile intermediate for further chemical modifications due to the reactivity of its acetyl group. acs.orgnih.gov Theoretical studies using semiemperical PM3 calculations have investigated the mechanism, showing that in a basic medium, the reaction proceeds through an enolate molecular ion to form khellinone. ics-ir.orgresearchgate.net

| Parameter | Condition | Reference |

| Starting Material | Khellin | researchgate.net |

| Reagent | Potassium Hydroxide (1 M) | researchgate.net |

| Solvent | Ethanol | researchgate.net |

| Temperature | 80-90 °C (Reflux) | researchgate.netacs.org |

| Reaction Time | 12-14 hours | acs.org |

| Purification | Silica (B1680970) gel column chromatography | acs.org |

| Yield | ~61% | researchgate.netacs.org |

| An interactive data table showing typical reaction conditions for the conversion of Khellin to Khellinone. |

Condensation Reactions with Amine-Containing Precursors

The introduction of the dimethylaminomethyl group at the 3-position of the khellin structure is accomplished via a Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (khellin), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine). organic-chemistry.orgresearchgate.net In this specific synthesis, the C-H bond at the 3-position of the khellin furochromone ring acts as the active hydrogen substrate. The reaction proceeds by forming an electrophilic iminium ion from the condensation of dimethylamine (B145610) and formaldehyde, which then attacks the electron-rich 3-position of the khellin ring, resulting in the formation of this compound. organic-chemistry.orgppor.az This aminomethylation reaction is a fundamental method for producing β-amino carbonyl compounds, known as Mannich bases. innovareacademics.innrfhh.com

Strategies for Novel this compound Analog Generation

The development of novel analogs of this compound is driven by the search for compounds with enhanced or specific biological activities. These strategies focus on modifying the core structure at key positions.

Introduction of Substituents at the 3-Position

The Mannich reaction itself is the primary method for introducing the key dimethylaminomethyl substituent at the 3-position. organic-chemistry.org A major strategy for generating analogs involves modifying the amine component used in the Mannich reaction. By substituting dimethylamine with other primary or secondary amines, a diverse library of 3-aminomethylkhellin derivatives can be synthesized, each with a different substituent at the terminal nitrogen atom.

Another significant approach to creating analogs involves using the khellinone intermediate. While this does not directly substitute the 3-position of the intact khellin ring, it creates a class of related compounds. The Claisen-Schmidt condensation of khellinone with various substituted aryl aldehydes in the presence of a base like potassium hydroxide leads to the formation of furanochalcones (also referred to as khellinochalcones). researchgate.netnih.govnih.govresearchgate.net These chalcones, which are derivatives of khellinone, can be further cyclized to furanoflavanones by altering the reaction conditions, such as using piperidine (B6355638) as a catalyst. nih.govresearchgate.net This pathway allows for the introduction of a wide array of aryl groups, significantly diversifying the chemical space around the original khellin scaffold.

Exploration of Other Pharmacophoric Modifications

The rational design of novel khellin analogs is often guided by molecular modeling and pharmacophore studies. tandfonline.com Khellin and its derivatives have been identified as potential inhibitors of several enzymes, including the Epidermal Growth Factor Receptor (EGFR). chemsrc.comchemfaces.com Molecular docking simulations are used to position khellin analogs into the active site of target enzymes like EGFR to understand their binding modes. researchgate.netnih.gov These studies help identify the key structural features (the pharmacophore) responsible for biological activity.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound and its intermediates is crucial for both research and potential larger-scale production. The process involves systematically adjusting reaction parameters. acs.org

For the initial conversion of khellin to khellinone, optimization would involve varying the concentration of potassium hydroxide, the reaction temperature, and the duration of heating to maximize the conversion while minimizing the formation of degradation byproducts. mdpi.com Following the reaction, purification techniques such as silica gel column chromatography are employed to isolate the khellinone intermediate in high purity, which is essential for the success of subsequent steps. acs.org

In the subsequent Mannich reaction, key variables for optimization include the molar ratios of khellin, formaldehyde, and dimethylamine, the choice of solvent, and the reaction temperature and time. ppor.azinnovareacademics.in The goal is to achieve the highest possible yield of the desired 3-substituted product while preventing side reactions, such as the formation of di-substituted products or polymerization. After the reaction, purification is again critical. Techniques like recrystallization or chromatography are used to isolate the final this compound product, and analytical methods are used to confirm its identity and purity.

Preclinical Pharmacological Activity Spectrum

Cellular and Subcellular Effects

There is a significant lack of specific preclinical data detailing the cellular and subcellular effects of 3-Dimethylaminomethylkhellin.

Investigation of Smooth Muscle Relaxation Mechanisms

No specific studies on the effects of this compound on smooth muscle relaxation mechanisms were identified in a comprehensive review of scientific literature. The parent compound, khellin (B1673630), has historical use as a smooth muscle relaxant, but the pharmacological activity of this specific derivative has not been reported.

Analysis of Cardiovascular Modulatory Properties

Detailed preclinical investigations into the cardiovascular modulatory properties of this compound are not available. There are no published studies examining its effects on cardiac muscle, blood pressure, or other key cardiovascular parameters in preclinical models.

Anti-Inflammatory Modulations in Preclinical Models

While some sources make general claims about the anti-inflammatory potential of this compound, specific preclinical studies in established models of inflammation are lacking. There is no available data on its effects on inflammatory mediators, cellular infiltration, or other markers of inflammation in vivo or in vitro.

Preclinical Antimicrobial Activity Profiling

Assertions of antimicrobial properties for this compound have been made, but detailed preclinical profiling against a spectrum of microbial pathogens is not documented in the scientific literature. There are no available reports on its minimum inhibitory concentrations (MICs) or its efficacy in preclinical models of infection.

Anticancer Research in Preclinical Models

The potential of this compound in the context of anticancer research remains largely unexplored in preclinical settings.

Antiproliferative and Cytotoxic Efficacy Studies

General statements suggest a potential cytotoxic effect of this compound on cancer cells. However, specific studies detailing its antiproliferative and cytotoxic efficacy against various cancer cell lines are not available in the public domain. Consequently, there is no data to populate tables on its IC50 values or other measures of cytotoxic potency.

Exploration of Chemopreventive Potential

The potential of natural and synthetic compounds to prevent, suppress, or reverse carcinogenesis is a significant area of research. This approach, known as chemoprevention, often involves modulating pathways related to carcinogen metabolism and cellular proliferation. nih.gov The investigation into the chemopreventive effects of various compounds often includes evaluating their ability to inhibit the early stages of carcinogenesis.

One area of interest has been the modification of naturally occurring compounds to enhance their therapeutic properties. While direct studies on the chemopreventive potential of this compound are not extensively detailed in the available literature, the exploration of related compounds provides context. For instance, studies on chalcones, which are precursors in flavonoid biosynthesis, have demonstrated chemopreventive effects in models of hepatocarcinogenesis by inducing apoptosis and reducing cell proliferation. nih.gov The efficacy of such compounds is often dose-dependent and can be influenced by the specific chemical structure and the cancer model being studied. nih.gov

Enzymatic and Receptor Modulation

Inhibition of Cytochrome P450 1A1 (CYP1A1)

Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in the metabolism of xenobiotics, particularly polycyclic aromatic hydrocarbons (PAHs). nih.govwikipedia.org This enzyme, located in the endoplasmic reticulum, is inducible by some of its substrates. genecards.org While CYP1A1 plays a role in detoxifying harmful compounds, it can also bioactivate pro-carcinogens into highly reactive metabolites that can bind to DNA, initiating mutagenesis. nih.gov Therefore, the inhibition of CYP1A1 is a key strategy in chemical carcinogenesis prevention. nih.gov

Several compounds are known to inhibit CYP1A1. For example, flavonoids like 7-hydroxyflavone (B191518) and other natural products such as rhapontigenin (B1662419) and alizarin (B75676) have been identified as potent and selective inhibitors of CYP1A1. selleckchem.com The N-demethylation of certain drugs by human liver microsomes is catalyzed by CYP1A1, alongside other P450 isoforms. nih.gov The inhibition of CYP1A1 can be achieved by various compounds, including alpha-naphthoflavone. nih.gov

Activation of Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1. dovepress.com Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter region of its target genes. dovepress.complos.org

Activation of the AhR signaling pathway can have diverse and sometimes opposing effects. It is a key mechanism for inducing the expression of metabolic enzymes like CYP1A1. dovepress.comnih.gov A wide range of chemicals, including environmental contaminants and natural compounds like flavonoids, can act as AhR ligands. plos.org The activation of AhR has been shown to influence immune responses, and in some contexts, it can lead to the degradation of other important signaling proteins. nih.govnih.gov

Other Investigational Preclinical Activities

Melanogenesis Modulation Studies

Melanogenesis, the process of melanin (B1238610) synthesis, is regulated by a complex network of signaling pathways. scielo.brmdpi.com A key regulator of this process is the microphthalmia-associated transcription factor (MITF), which controls the expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govmdpi.com

Several signaling pathways converge on MITF to modulate its activity. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to its receptor activates a cascade that ultimately influences MITF expression and function. nih.gov Kinases such as AKT and p38 MAPK are also involved in regulating melanogenesis. nih.gov For instance, the activation of AKT can lead to the phosphorylation and inactivation of GSK3β, which in turn affects β-catenin stability and MITF transcription. mdpi.com Studies on compounds like dimethyl itaconate have shown that they can inhibit α-MSH-induced pigmentation by modulating these signaling pathways. nih.gov

Bioherbicidal Efficacy Studies (in relation to parent Khellin)

The parent compound, khellin, extracted from the plant Ammi visnaga, has been investigated for its potential as a bioherbicide. acs.orgresearchgate.net In laboratory studies, khellin demonstrated phytotoxic effects on the germination and growth of various weed species. acs.orgscispace.comconicet.gov.ar It was shown to be effective against both grasses and broadleaf weeds. acs.orgresearchgate.net The mechanism of its herbicidal action is believed to involve membrane destabilization, reduction of photosynthetic efficiency, and inhibition of cell division, which are not dependent on light. acs.orgresearchgate.netconicet.gov.ar Greenhouse studies have further supported the potential of khellin and its related compound visnagin (B192663) as contact post-emergence herbicides. acs.orginbioar.com

Table of Research Findings on Khellin's Bioherbicidal Activity

| Target Species | Type of Study | Findings | Reference |

| Lettuce (Lactuca sativa), Duckweed (Lemna paucicostata) | Laboratory Bioassay | Phytotoxic with IC50 values ranging from 110 to 175 µM. acs.orgresearchgate.netscispace.com | acs.org, researchgate.net, scispace.com |

| Ryegrass (Lolium multiflorum), Barnyardgrass (Echinocloa crus-galli), Crabgrass (Digitaria sanguinalis), Foxtail (Setaria italica), Millet (Panicum sp.) | Laboratory Bioassay | Inhibited growth and germination at 0.5 and 1 mM. acs.orgresearchgate.netscispace.com | acs.org, researchgate.net, scispace.com |

| Morningglory (Ipomea sp.), Velvetleaf (Abutilon theophrasti) | Laboratory Bioassay | Inhibited growth and germination at 0.5 and 1 mM. acs.orgresearchgate.net | acs.org, researchgate.net |

| Velvetleaf (Abutilon theophrasti), Crabgrass (Digitaria sanguinalis) | Greenhouse Study | Visnagin (related compound) showed significant contact post-emergence activity. acs.orginbioar.com | acs.org, inbioar.com |

Anti-diabetic Potential in Preclinical Contexts

Information not available in the reviewed scientific literature.

Antipsoriatic Activity in Experimental Models

Information not available in the reviewed scientific literature.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to construct a detailed article on the chemical compound “this compound” that adheres to the specific outline provided.

Extensive searches for research detailing the molecular and cellular mechanisms of action for this compound, including its target interactions and cellular pathway perturbations, did not yield specific findings. While the methodologies outlined—such as molecular docking, enzyme inhibition kinetics, receptor binding studies, and analyses of cellular metabolism and regulated cell death—are standard in pharmacological research, their application to this compound has not been documented in the accessible scientific literature.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the following topics for this specific compound:

Mechanisms of Action at the Molecular and Cellular Level

Cellular Pathway Perturbations

Induction of Regulated Cell Death Pathways

Without dedicated research studies on 3-Dimethylaminomethylkhellin, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Impact on Gene Expression and Protein Synthesis

There is currently no specific information available in the scientific literature detailing the impact of this compound on gene expression and protein synthesis. General studies on related furanocoumarins suggest that their biological activities can be linked to interactions with nucleic acids, which could theoretically influence gene expression and protein synthesis. However, without direct experimental evidence for this compound, any discussion would be purely speculative and fall outside the scope of this scientifically accurate article.

Table 1: Summary of Research Findings on the Impact of this compound on Gene Expression and Protein Synthesis

| Area of Investigation | Research Findings |

| Impact on Gene Expression | No data available |

| Impact on Protein Synthesis | No data available |

Photobiological and Photosensitization Investigations

While khellin (B1673630) itself has known photobiological properties, specific investigations into the photosensitization effects of this compound are not documented in the available literature. The introduction of the dimethylaminomethyl group at the 3-position would be expected to alter the photophysical and photochemical properties of the parent khellin molecule, but the nature and extent of these alterations have not been reported.

Computational Analysis of Excited States

A computational analysis of the excited states of this compound, which would provide theoretical insight into its photobiological potential, has not been published. Such studies are crucial for understanding the energy levels and transitions that govern the molecule's behavior upon absorption of light, which is fundamental to its photosensitizing capabilities.

Table 2: Status of Computational Analysis of Excited States for this compound

| Parameter | Status |

| Singlet Excited States (S1, S2, etc.) | Not Determined |

| Triplet Excited States (T1, T2, etc.) | Not Determined |

| Intersystem Crossing Rates | Not Calculated |

| Quantum Yields of Photoprocesses | Not Calculated |

Photobinding Interactions with Macromolecules (e.g., DNA)

There is no available research on the photobinding interactions of this compound with macromolecules such as DNA. The ability of many furanocoumarins to intercalate into DNA and form covalent adducts upon photoactivation is a well-established mechanism for their biological effects. However, whether this compound exhibits similar behavior and the specifics of any such interactions remain uninvestigated.

Table 3: Research on Photobinding Interactions of this compound

| Macromolecule | Interaction Studied | Findings |

| DNA | Intercalation | No data available |

| DNA | Covalent Adduct Formation | No data available |

| Proteins | Photobinding | No data available |

Structure Activity Relationship Sar and Computational Design of Analogs

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govvbspu.ac.in Identifying these features for 3-Dimethylaminomethylkhellin provides a blueprint for designing new, potentially more potent compounds. nih.govresearchgate.net

The dimethylamino group at the 3-position of the khellin (B1673630) scaffold is a critical pharmacophoric feature. This group, being a hydrogen bond acceptor and a positively ionizable group, plays a significant role in the molecule's interaction with its biological targets. researchgate.net Theoretical studies on khellin derivatives have shown that electron-donating groups, such as the amino group, can enhance the molecule's activity. dergipark.org.trresearchgate.net The presence of this group is often associated with increased binding affinity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is instrumental in predicting the activity of new compounds before their synthesis, thereby saving time and resources. scirp.orgmdpi.com

Both 2D and 3D-QSAR models have been developed for khellin analogs and other heterocyclic compounds to understand their SAR.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors such as topological indices, constitutional descriptors, and counts of chemical groups. mdpi.comnih.govresearchgate.net Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build these models. scirp.org For instance, 2D-QSAR models have been successfully used to predict the antioxidant activity of indole (B1671886) derivatives and the ACE inhibitory activity of chalcone (B49325) analogs. mdpi.combiointerfaceresearch.com

3D-QSAR: These models consider the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govnih.govmdpi.com These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.govnih.gov The alignment of the molecules is a critical step in developing a reliable 3D-QSAR model. nih.gov

The table below summarizes the statistical parameters often used to evaluate the quality of QSAR models. nih.govnih.govmdpi.com

| Parameter | Description | Ideal Value |

| R² | Coefficient of determination for the training set. | Close to 1 |

| Q² (or R²cv) | Cross-validated correlation coefficient. | Close to 1 |

| R²ext (or Pred_R²) | Correlation coefficient for the external test set. | Close to 1 |

| RMSE | Root Mean Square Error. | Low value |

| F-test | Fisher's test value. | High value |

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds. scirp.orgmdpi.com Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for the new compounds and fed into the QSAR equation. nih.gov These descriptors can be categorized into various types, including: researchgate.net

Topological descriptors: Describe the connectivity of atoms in a molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule.

Electronic descriptors: Describe the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

The predictive power of a QSAR model is crucial for its practical application in drug design. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches are employed to discover and optimize new analogs of this compound. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the information from a set of known active ligands to build a pharmacophore model or a QSAR model. nih.govresearchgate.net These models can then be used to screen large compound libraries for new potential hits or to guide the modification of existing leads. optibrium.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), SBDD methods can be applied. vbspu.ac.inarxiv.org Molecular docking is a key technique in SBDD, where potential ligands are computationally placed into the binding site of the target protein to predict their binding orientation and affinity. jscimedcentral.comwinona.edu This information provides valuable insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

The iterative process of designing, synthesizing, and testing new compounds based on the insights gained from these computational approaches is central to modern drug discovery. mdpi.com

De Novo Design of this compound Analogs

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling small molecular fragments within the constraints of a target's binding site. While specific de novo design studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of rational design are widely applied to the parent khellin scaffold. This approach utilizes the known structure-activity relationships of existing compounds to design new analogs.

The process often begins with a "hit" compound identified from screening, such as khellin itself. acs.org The structure of this hit is then modified to enhance its interaction with a biological target. acs.org For instance, the khellin structure can be modified by opening the pyrone ring to yield khellinone (B1209502), which provides a reactive acetyl group as a handle for further chemical modifications and the creation of new derivative series. acs.orgnih.gov This strategy allows for the systematic exploration of chemical space around the core scaffold to build new analogs. Researchers have used this semi-synthetic approach to create libraries of khellinochalcones and khellinoflavanones to discover more potent and selective enzyme inhibitors. acs.orgnih.gov

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening. mdpi.com For the khellin scaffold, virtual screening and library design are instrumental in identifying new therapeutic applications.

Libraries of khellin analogs and other furanocoumarins have been screened against various biological targets. In one study, a library of 23 furanocoumarin compounds, including khellin, was screened against targets for breast cancer, such as estrogen receptor alpha (ERα), progesterone (B1679170) receptor (PR), epidermal growth factor receptor (EGFR), and mTOR. nih.gov Molecular docking simulations predicted the binding affinity and orientation of these compounds in the active sites of the target proteins. nih.gov

Similarly, in silico screening of khellin and its derivatives has been performed to evaluate their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. tandfonline.com Docking studies were used to explain the structure-activity relationships observed in in vitro assays, showing that khellin derivatives could orient themselves in the enzyme's active site in a manner similar to known drugs. tandfonline.com These computational approaches allow for the rapid prioritization of compounds for synthesis and biological testing. mdpi.com

Below is a table summarizing docking scores for khellin and related compounds against various targets from a representative study.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Khellin | Acetylcholinesterase (AChE) | -9.135 | tandfonline.com |

| Visnagin (B192663) | Acetylcholinesterase (AChE) | -8.582 | tandfonline.com |

| Khellol glucoside | Acetylcholinesterase (AChE) | -3.021 | tandfonline.com |

| Khellin | Estrogen Receptor α (ERα) | -11.92 | nih.gov |

| Khellin | Progesterone Receptor (PR) | -12.47 | nih.gov |

| Khellin | Epidermal Growth Factor Receptor (EGFR) | -13.11 | nih.gov |

| Khellin | mTOR | -15.69 | nih.gov |

This table is for illustrative purposes and combines data from different studies. Direct comparison of scores between different studies and software may not be appropriate.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools that provide insight into the dynamic behavior of molecules over time. plos.org MD simulations are used to study the stability of ligand-protein complexes and to understand the detailed molecular interactions that govern binding. mdpi.complos.org

For khellin analogs, MD simulations have been employed to validate the results of molecular docking. After docking a compound into a target's active site, an MD simulation can assess the stability of the predicted binding pose. plos.org For example, a 100-nanosecond simulation can be run to observe the conformational changes of the protein and the ligand, ensuring that the interactions, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. plos.org This provides a more realistic and dynamic picture of the binding event than static docking poses.

These simulations are crucial for refining lead compounds. By understanding the dynamic interactions, researchers can make more informed decisions about which structural modifications are likely to improve binding affinity and stability. For instance, if a simulation shows that a particular functional group on an analog is highly mobile and does not maintain stable contact with the receptor, it may be a candidate for modification or replacement.

Rational Design for Targeted Activity Modulation

Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. This approach has been successfully applied to the khellin scaffold to modulate its activity against a wide range of targets. By systematically modifying the khellin structure, researchers have developed analogs with tailored activities.

Structure-Activity Relationship (SAR) Studies:

SAR studies investigate how changes in a molecule's structure affect its biological activity. For khellin derivatives, numerous SAR studies have provided valuable insights:

Anti-inflammatory Activity: Novel pyrazolyl 2-hydroxychalcones and pyrazolylpyrazolines derived from khellin were synthesized and showed significant in vivo anti-inflammatory activity, with some compounds being more potent than the reference drug Diclofenac. nih.gov

Anticancer Activity: Khellin has been modified to produce derivatives with potent anticancer properties. One study synthesized a khellin derivative with a rhodanine (B49660) structure that showed potent activity against breast cancer cell lines, with EC50 values in the low micromolar range. mdpi.com Molecular docking studies suggested these compounds could act as inhibitors of protein kinases like EGFR. mdpi.comtandfonline.com

CYP1A1 Inhibition: To improve the cancer chemopreventive potential of khellin, derivatives were designed to be more potent inhibitors of the CYP1A1 enzyme. Khellinochalcones were synthesized, and SAR analysis revealed that adding a pyridin-3-yl moiety resulted in the most potent inhibition. acs.orgnih.gov

Acetylcholinesterase Inhibition: In the search for treatments for Alzheimer's disease, SAR studies showed that the additional methoxyl group in khellin derivatives contributed to greater acetylcholinesterase inhibitory activity compared to analogous visnagin derivatives. tandfonline.com

Herbicidal Activity: The O-alkylation of khellin and visnagin was explored to modulate herbicidal activity. An O-demethyl butylated visnagin analog was found to be the most active compound, while analogs with alkyl chains longer than 14 carbons lost activity completely, demonstrating a clear SAR. figshare.com

The table below summarizes the structure-activity relationships for various khellin analogs.

| Parent Compound | Modification | Target/Activity | Key SAR Finding | Reference(s) |

| Khellin | Conversion to pyrazolylchalcones/pyrazolines | Anti-inflammatory (COX-2) | Introduction of pyrazole (B372694) and pyrazoline moieties led to potent activity, often exceeding reference drugs. | nih.gov |

| Khellin | Conversion to khellinochalcones | Cancer Chemoprevention (CYP1A1 inhibition) | A pyridin-3-yl moiety as the R group produced the most potent CYP1A1 inhibition. | acs.orgnih.gov |

| Khellin | Addition of rhodanine scaffold | Anticancer (e.g., Breast Cancer) | The hybrid structure was highly potent against MCF-7 and MDA-MB-231 cell lines. | mdpi.com |

| Khellin | O-demethylation and O-alkylation | Herbicidal | O-demethyl butylated analog was most active; chains >14 carbons led to loss of activity. | figshare.com |

| Khellin | Comparison with Visnagin derivatives | Acetylcholinesterase Inhibition | The additional methoxyl group on the khellin scaffold improved inhibitory activity over visnagin analogs. | tandfonline.com |

These examples highlight how the rational, structure-based design of analogs, informed by computational and SAR studies, allows for the fine-tuning of the pharmacological profile of the khellin scaffold for a diverse array of therapeutic targets.

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental technique for separating mixtures into their individual components. For 3-Dimethylaminomethylkhellin and related furanochromones, several chromatographic methods have been developed, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of khellin (B1673630) and its derivatives due to its accuracy, precision, and high resolving power. tandfonline.com Reversed-phase (RP)-HPLC is the most common mode used for these compounds.

Detailed research has led to the development of validated RP-HPLC methods for the quantification of khellin, the precursor to this compound, in various samples, including the seeds of Ammi visnaga. nih.gov These methods are characterized by their simplicity, speed, and accuracy, making them suitable for routine quality control. nih.govebi.ac.uk

A typical HPLC analysis involves a C18 column, which is a hydrophobic stationary phase. nih.govniscpr.res.in The separation is achieved by using a mobile phase, which is often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, sometimes with the addition of an acid such as orthophosphoric acid to improve peak shape and resolution. niscpr.res.in Detection is commonly performed using a UV-Vis detector, as furanochromones exhibit strong absorbance in the UV region. mdpi.comnih.gov For khellin, detection wavelengths are often set around 245 nm, 247 nm, or 338 nm depending on the specific method and mobile phase composition. nih.govniscpr.res.inmdpi.com

The purity of synthesized khellin derivatives can also be confirmed using HPLC, often with a C-18e column and a mobile phase of acetonitrile and water, with detection by a UV-photodiode array (PDA) detector. acs.org

Table 1: Exemplary HPLC Conditions for the Analysis of Khellin and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ODS3 (250 x 4.6 mm, 5 µm) mdpi.com | C-18 (250 x 4.6 mm, 5 µm) nih.govniscpr.res.in | Reversed phase lichrosorb C-18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Water (50:50 v/v) mdpi.com | Acetonitrile:Water with 0.1% orthophosphoric acid (40:60 v/v) niscpr.res.in | Water:Methanol:Acetonitrile (49:49:2 v/v) researchgate.net |

| Flow Rate | 1.5 mL/min mdpi.com | 1.0 mL/min nih.govniscpr.res.in | 1.0 mL/min researchgate.net |

| Detection | PDA at 245 nm mdpi.com | UV at 338 nm niscpr.res.in | UV absorbance researchgate.net |

| Retention Time (Khellin) | 9.3 min mdpi.com | 8.0 min niscpr.res.in | Not specified |

This table presents a summary of conditions from different validated methods and is for illustrative purposes.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for analyzing volatile or semi-volatile compounds. For the analysis of khellin, a sensitive, specific, and rapid GLC assay has been developed. researchgate.net This method is suitable for quantifying khellin in both its pure form and within pharmaceutical dosage forms. researchgate.net

The methodology typically employs a capillary glass column and a flame ionization detector (FID). researchgate.net In one specific application, a TRB-5 capillary column (30m × 0.25mm, 0.25µm) was used. researchgate.net The analysis of khellin showed a retention time of approximately 8.3 minutes, with caffeine (B1668208) used as an internal standard eluting at 5.7 minutes. researchgate.net The method demonstrated linearity over a concentration range of 10 to 400 µg/mL. researchgate.net Earlier studies also demonstrated the successful separation of various flavonoids, including khellin, using GLC with an SE-30 column, highlighting the technique's utility for investigating complex phenolic mixtures from plant extracts. cdnsciencepub.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative and semi-quantitative analysis of compounds. uobasrah.edu.iqsigmaaldrich.com It is frequently used to identify khellin in plant extracts and to check the purity of synthesized derivatives. niscpr.res.inpharmaciyajournal.ru

For the analysis of khellin, high-performance thin-layer chromatography (HPTLC) methods have been developed and validated. nih.gov A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of solvents tailored to achieve optimal separation. nih.govebi.ac.uk One effective mobile phase for separating khellin consists of ethyl acetate, toluene, and formic acid in a ratio of 5.5:4.0:0.5 (v/v/v). nih.govebi.ac.uk After development, the spots are visualized, often under UV light at 254 nm, where compounds like khellin that absorb UV light appear as dark spots against a fluorescent background. nih.govumass.edu The compound can also show a characteristic yellowish-green fluorescence under UV light. niscpr.res.in

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. frontiersin.org While specific applications for this compound are not widely documented, methods for the analysis of the broader furanocoumarin class, to which khellin and its derivatives belong, are well-established. researchgate.netnih.govsemanticscholar.org

Capillary Zone Electrophoresis (CZE) is the most common mode used for this class of compounds. frontiersin.org The separation of furanocoumarins can be optimized by adjusting the separation buffer, which often includes boric acid and cyclodextrins to enhance resolution. nih.gov For instance, a method for separating six furanocoumarins utilized a buffer of 30 mM boric acid with 12 mM sulfobutylether-β-cyclodextrin and 1.5 mM 2-hydroxypropyl-β-cyclodextrin at a pH of 7.8. nih.gov Detection is typically carried out with a diode array detector (DAD) at a wavelength where the compounds exhibit strong absorbance, such as 246 nm. nih.gov

Spectroscopic Analytical Techniques

Spectroscopic methods are used to measure the interaction between electromagnetic radiation and the analyte. These techniques are invaluable for both the quantification and structural elucidation of compounds like this compound.

Spectrophotometric Assays

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. Specific spectrophotometric methods have been developed for the determination of this compound hydrochloride as well as its parent compound, khellin. kisti.re.kr

These assays are based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax). For related compounds, such as other hydrochloride salts, these methods are often simple, accurate, and cost-effective. zenodo.org In some cases, derivatization reactions are employed to form a colored product that can be measured in the visible range, enhancing specificity and sensitivity. For example, some amine-containing compounds can be determined after reaction with reagents like p-dimethylaminobenzaldehyde. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Acetonitrile |

| Caffeine |

| Ethyl acetate |

| Formic acid |

| Khellin |

| Khellinone (B1209502) |

| Methanol |

| Orthophosphoric acid |

| p-Dimethylaminobenzaldehyde |

| Toluene |

Fluorometric Methods

Fluorometric techniques offer high sensitivity for the quantification of fluorescent compounds. While direct fluorometric analysis of this compound is not extensively documented, methods have been developed for related compounds and could be adapted.

Spectrophotometric assays have been proposed for the determination of this compound hydrochloride in bulk and dosage forms. One such method involves an acid dye technique using methyl orange at pH 5. This forms an ion-pair with the amine, which is extractable in chloroform (B151607) and exhibits maximum absorbance at 420 nm. researchgate.net Another approach is the perchloric acid method, which relies on the formation and extraction of oxonium salts of both the amine and its parent compound, khellin, with measurements at 333 or 430 nm for the amine. researchgate.net The reineckate (B100417) method is also applicable, where the amine derivative can be measured in acetone (B3395972) at 530 nm or, for smaller quantities, in methanol at 245 nm. researchgate.net

For broader application, fluorometric detection can be coupled with high-performance liquid chromatography (HPLC). For instance, a method for determining nitrite, an indicator of nitric oxide production, involves reaction with 2,3-diaminonaphthalene (B165487) (DAN) to produce a fluorescent product, which is then quantified by HPLC. nih.gov This highlights the potential for developing derivatization strategies for this compound to enhance its fluorometric detection. The principles of fluorometry rely on the excitation of a molecule at a specific wavelength and the detection of the emitted light at a longer wavelength, a phenomenon that allows for the quantification of substances at very low concentrations. dpi.qld.gov.audenovix.com

In Vitro Bioassay Platforms

A variety of in vitro bioassay platforms are employed to evaluate the biological activity of chemical compounds like this compound. frontiersin.orgglobalwaterresearchcoalition.net These assays provide crucial information on a compound's effects at the cellular and molecular level. globalwaterresearchcoalition.netnih.gov

Cell-based assays are fundamental in toxicology and drug development for assessing the effects of compounds on living cells. virologyresearchservices.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity. biocompare.comnih.govspringernature.com This assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. nih.gov In the MTT assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. biocompare.comspringernature.com The amount of formazan produced, which can be quantified spectrophotometrically after dissolution, reflects the number of living cells. biocompare.comnih.gov This allows researchers to determine the cytotoxic effects of compounds like this compound by measuring the reduction in cell viability after exposure. springernature.com

Enzymatic activity assays are crucial for identifying and characterizing compounds that can modulate the function of specific enzymes involved in disease pathways. bellbrooklabs.com These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a test compound. bellbrooklabs.comksu.edu.sa For example, khellin, the parent compound of this compound, has been shown to inhibit the CYP1A1 enzyme with an IC50 value of 4.02 μM. researchgate.netnih.gov The development of derivatives aims to discover more potent and selective inhibitors. researchgate.netnih.gov

Enzymatic assays can be designed to be continuous or endpoint measurements and often employ colorimetric, fluorescent, or luminescent detection methods. ksu.edu.sanih.gov They are instrumental in the early stages of drug discovery for target validation and for screening large libraries of compounds to identify potential inhibitors or activators. bellbrooklabs.com Furthermore, these assays help in determining a compound's mechanism of action, potency, and selectivity. bellbrooklabs.com For instance, a label-free LC/MS-based enzymatic activity assay has been developed for phosphodiesterase type 5 (PDE5A), offering an alternative to traditional methods that use labeled substrates. frontiersin.org

Receptor binding assays are powerful tools for characterizing the interaction of a compound with its target receptor. sygnaturediscovery.comoncodesign-services.com These assays typically use a radiolabeled ligand that binds specifically to the receptor of interest. oncodesign-services.com By measuring the displacement of the radioligand by a test compound, such as a derivative of this compound, researchers can determine the compound's binding affinity for the receptor. sygnaturediscovery.comenv.go.jp These assays can be performed on isolated cell membranes or in whole cells. sygnaturediscovery.com

Reporter gene assays are used to study the regulation of gene expression. promegaconnections.comthermofisher.com In these assays, a reporter gene, such as luciferase or β-galactosidase, is placed under the control of a specific promoter or regulatory element. thermofisher.compromega.jp When a compound interacts with a cellular pathway that affects this regulatory element, it can lead to a change in the expression of the reporter gene, which can be easily measured. promegaconnections.compromega.ca For example, these assays can determine if a compound has estrogenic activity by measuring the activation of an estrogen-responsive reporter gene. frontiersin.org Dual-luciferase assays, which use two different luciferases, are often employed to normalize results and account for potential cytotoxicity. mdpi.com

Experimental Design for Preclinical In Vivo Studies

The translation of promising in vitro findings to in vivo models is a critical step in preclinical research. mdpi.com The design of these animal studies is paramount to obtaining reliable and reproducible results. physoc.orgresearchgate.net Key principles of experimental design include randomization, blinding, and the inclusion of appropriate control groups to minimize bias. physoc.org

The "Three Rs" framework—Replacement, Reduction, and Refinement—guides the ethical use of animals in research. mdpi.com This involves using non-animal models where possible, minimizing the number of animals used, and refining procedures to reduce any potential pain or distress. mdpi.com

Integration of Computational and Experimental Approaches

The integration of computational and experimental methods is increasingly recognized as a powerful strategy in drug discovery and development. mdpi.com This synergistic approach can accelerate the identification of promising drug candidates and provide deeper insights into their mechanisms of action. mdpi.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity and pharmacokinetic properties of compounds like khellin and its derivatives. acs.orgmdpi.com For instance, in silico studies have been used to evaluate the potential of furochromenes to act as ion channel modulators or enzyme inhibitors. mdpi.com These computational predictions can then guide the synthesis and experimental testing of the most promising candidates. mdpi.com

An example of this integrated approach is the study of khellin derivatives as inhibitors of the CYP1A1 enzyme. researchgate.net Computational modeling can help to understand the binding interactions of these derivatives with the enzyme's active site, while experimental assays provide the actual measurement of their inhibitory potency and selectivity. researchgate.net This iterative cycle of computational prediction and experimental validation can significantly streamline the drug discovery process, leading to the development of more effective and safer therapeutic agents. mdpi.com

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets

The identification of all biological targets of a compound is crucial for a comprehensive understanding of its mechanism of action and potential therapeutic applications. While initial studies may have identified primary targets, a thorough investigation into novel biological targets of 3-Dimethylaminomethylkhellin is a significant area for future research.

Modern chemical biology approaches can be employed to uncover these targets. nih.govmdpi.com Techniques such as photo-affinity labeling, where a light-sensitive group is incorporated into the molecule, could enable the covalent linking of this compound to its interacting proteins upon UV irradiation. nih.gov Subsequent proteomic analysis can then identify these "captured" proteins. Another approach is the use of affinity-based probes, where the compound is attached to a solid support to "pull down" its binding partners from cell lysates. mdpi.com

The discovery of novel targets could reveal previously unknown signaling pathways and cellular processes modulated by this compound, potentially expanding its known biological activity profile. mdpi.com

Investigation of Synergistic and Antagonistic Interactions

The combined effect of two or more compounds can be greater than (synergism) or less than (antagonism) the sum of their individual effects. ccohs.ca Investigating the synergistic and antagonistic interactions of this compound with other compounds is a promising research direction. nih.govrsc.org Such studies are crucial for designing effective combination therapies. nih.gov

Future research could involve screening this compound in combination with a library of known drugs or bioactive molecules to identify synergistic or antagonistic effects. sci-hub.se The isobologram analysis is a common method used to quantitatively assess these interactions. sci-hub.se Understanding the mechanisms behind these interactions, whether they involve complementary modes of action or effects on metabolic pathways, would be a key aspect of this research. ccohs.canih.gov For instance, one compound might inhibit an enzyme that metabolizes the other, leading to a potentiated effect. ccohs.ca The potential for synergistic interactions could lead to the development of more potent therapeutic strategies with potentially reduced side effects. nih.gov

Development of Advanced Delivery Systems for Preclinical Applications

The efficacy of a compound can often be enhanced by improving its delivery to the target site. nih.gov The development of advanced drug delivery systems for this compound represents a significant area for preclinical research. nih.govmdpi.com For compounds with challenges such as poor solubility or stability, encapsulation in nano-delivery systems can be beneficial. dovepress.com

Lipid-based nanoparticles, such as liposomes, or polymeric nanoparticles could be explored to encapsulate this compound. nih.govamericanpharmaceuticalreview.com These systems can improve its pharmacokinetic profile, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells. dovepress.com Preclinical studies would involve formulating this compound into various delivery systems and evaluating their stability, release kinetics, and efficacy in cell-based and animal models. nih.govmdpi.com The goal would be to develop a formulation that maximizes the therapeutic potential of the compound. nih.gov

Exploration of Stereochemical Influences on Activity (if applicable)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. wikipedia.orguou.ac.in If this compound possesses stereocenters, it is crucial to explore the influence of its different stereoisomers on its biological activity. byjus.com

Different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological profiles. wikipedia.org Future research should focus on the synthesis of individual stereoisomers of this compound, if they exist. Each isomer would then be individually tested to determine its specific biological activity and potency. This is a critical step in drug development, as one isomer may be active while another may be inactive or even have undesirable effects. uou.ac.in Understanding the stereochemical requirements for its activity can also provide valuable information for the design of more potent and selective analogs.

Q & A

Basic Research Question: How can researchers optimize the synthesis of 3-Dimethylaminomethylkhellin to improve yield and purity?

Methodological Answer:

- Experimental Design: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a fractional factorial design to identify critical factors affecting yield .

- Characterization: Validate purity via HPLC coupled with UV-Vis spectroscopy (λ = 280–320 nm) and confirm structural integrity using H/C NMR, ensuring alignment with IUPAC-referenced spectral libraries .

- Yield Optimization: Monitor intermediates via TLC and isolate by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Report yields as mean ± SD across triplicate trials .

Advanced Research Question: What mechanistic insights explain this compound’s bioactivity in vitro?

Methodological Answer:

- Target Identification: Perform kinase inhibition assays (e.g., radiometric or fluorescence-based) against a panel of 50+ kinases. Prioritize targets with IC < 1 µM and validate via SPR (surface plasmon resonance) for binding kinetics .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling perturbations. Cross-reference with KEGG/Reactome databases to identify enriched pathways (e.g., MAPK/ERK) .

- Data Contradictions: If conflicting activity profiles arise (e.g., high in vitro vs. low cellular efficacy), assess membrane permeability via PAMPA or Caco-2 assays and adjust for protein binding using equilibrium dialysis .

Basic Research Question: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Solubility/Stability: Use shake-flask method (pH 1–7.4 buffers) with quantification via LC-MS. For stability, conduct forced degradation studies (40°C/75% RH, UV light) and track degradation products .

- LogP Determination: Employ reversed-phase HPLC (C18 column) with isocratic elution, calibrated against standard compounds with known logP values .

- Crystallography: Grow single crystals via slow evaporation (acetonitrile/water) and resolve structure via X-ray diffraction (Mo-Kα radiation, 100 K). Deposit CIF files in Cambridge Structural Database .

Advanced Research Question: How can researchers resolve discrepancies in reported IC50_{50}50 values for this compound across studies?

Methodological Answer:

- Assay Standardization: Compare protocols for ATP concentration (e.g., 1 mM vs. 10 µM), pre-incubation time, and detection methods (e.g., luminescence vs. fluorescence). Normalize data to reference inhibitors (e.g., staurosporine) .

- Meta-Analysis: Aggregate datasets from ChEMBL or PubChem, applying mixed-effects models to account for inter-lab variability. Highlight outliers via Grubbs’ test (α = 0.05) .

- Validation: Reproduce key assays in a centralized lab with SOPs and orthogonal readouts (e.g., SPR vs. enzymatic activity) .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, ASTM F2100 Level 2 masks, and chemically resistant lab coats. Use fume hoods for weighing and synthesis .

- Waste Management: Segregate organic waste (e.g., reaction solvents) in halogenated vs. non-halogenated containers. Neutralize acidic/basic residues before disposal .

- Emergency Procedures: Maintain spill kits with vermiculite and 10% sodium bicarbonate solution. Train personnel on SDS sections 4 (First Aid) and 5 (Firefighting) .

Advanced Research Question: How can computational modeling predict this compound’s off-target interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with flexible side chains in binding pockets (PDB: 2JDO, 3QNK). Validate poses via MD simulations (GROMACS, 100 ns) to assess stability .

- QSAR Modeling: Curate a dataset of 50+ analogs with reported IC values. Train a Random Forest model on descriptors like topological polar surface area (TPSA) and H-bond acceptors .

- False Positives: Apply PAINS filters (e.g., pan-assay interference substructures) and confirm predictions via counter-screening in redox/promiscuity assays (e.g., glutathione or serum albumin binding) .

Basic Research Question: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Store lyophilized powder under argon at -20°C in amber vials. For solutions, use anhydrous DMSO (≤0.1% HO) and aliquot to avoid freeze-thaw cycles .

- Stability Monitoring: Perform accelerated stability testing (25°C/60% RH) with monthly LC-MS checks for degradation (e.g., demethylation or oxidation products) .

Advanced Research Question: How do structural modifications to this compound affect its selectivity for kinase targets?

Methodological Answer:

- SAR Exploration: Synthesize derivatives with substitutions at the dimethylamino or khellin moieties. Test against kinase panels and cluster activities via hierarchical clustering .

- Binding Mode Analysis: Compare co-crystal structures of analogs (e.g., 3-Å resolution) to identify critical H-bonds or hydrophobic interactions. Mutagenesis studies (e.g., Ala-scanning) confirm residue contributions .

- Selectivity Index: Calculate ratios (IC primary target / IC off-targets). Prioritize analogs with indices >100 .

Basic Research Question: How should researchers design dose-response studies for this compound in cellular models?

Methodological Answer:

- Dose Range: Use 10 concentrations (e.g., 0.1 nM–100 µM) in logarithmic increments. Include vehicle controls (e.g., 0.1% DMSO) .

- Viability Assays: Combine MTT/XTT with apoptosis markers (Annexin V/PI). Normalize data to untreated cells and fit curves using four-parameter logistic models .

Advanced Research Question: What pharmacokinetic parameters must be assessed to advance this compound to in vivo studies?

Methodological Answer:

- ADME Profiling: Measure plasma protein binding (equilibrium dialysis), microsomal stability (NADPH-supplemented rat/human liver microsomes), and CYP inhibition (fluorogenic substrates) .

- Pharmacokinetics (PK): Conduct single-dose IV/oral studies in rodents. Calculate AUC, C, t, and bioavailability using non-compartmental analysis (WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.